N'-hydroxypropanimidamide N'-hydroxypropanimidamide
Brand Name: Vulcanchem
CAS No.: 849833-55-2
VCID: VC11643620
InChI: InChI=1S/C3H8N2O/c1-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5)
SMILES: CCC(=NO)N
Molecular Formula: C3H8N2O
Molecular Weight: 88.11 g/mol

N'-hydroxypropanimidamide

CAS No.: 849833-55-2

Cat. No.: VC11643620

Molecular Formula: C3H8N2O

Molecular Weight: 88.11 g/mol

* For research use only. Not for human or veterinary use.

N'-hydroxypropanimidamide - 849833-55-2

Specification

CAS No. 849833-55-2
Molecular Formula C3H8N2O
Molecular Weight 88.11 g/mol
IUPAC Name N'-hydroxypropanimidamide
Standard InChI InChI=1S/C3H8N2O/c1-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5)
Standard InChI Key RLZPCFQNZGINRP-UHFFFAOYSA-N
Isomeric SMILES CC/C(=N\O)/N
SMILES CCC(=NO)N
Canonical SMILES CCC(=NO)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

N'-Hydroxypropanimidamide, systematically named N'-hydroxypropanimidamide under IUPAC conventions, features a three-carbon chain with an amidine group (-C(=NH)-NH-OH) at the terminal position. The compound exists in both E and Z isomeric forms due to the configurational flexibility of the imine double bond, though the E isomer is more commonly reported in synthetic applications . Its molecular formula (C₃H₈N₂O) corresponds to a molecular weight of 88.11 g/mol, as calculated from isotopic distribution data .

Key identifiers include:

  • CAS Registry Number: 29335-36-2 (primary), 1308256-75-8 (alternative)

  • EC Number: 680-993-0

  • PubChem CID: 6521662

  • SMILES: CC(C(=N)O)N

Physicochemical Properties

Computational analyses predict the following properties for N'-hydroxypropanimidamide :

PropertyValue
XLogP3-0.7
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3
Topological Polar Surface Area72.9 Ų
Rotatable Bond Count2

Experimental data on solubility remain limited, but analog studies suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water (<5 mg/mL at 25°C).

Synthesis and Derivative Formation

Primary Synthetic Routes

The synthesis of N'-hydroxypropanimidamide typically proceeds via nucleophilic addition of hydroxylamine to nitrile precursors. A representative protocol involves:

  • Substrate Preparation: Propionitrile (CH₃CH₂CN) is dissolved in anhydrous ethanol under nitrogen atmosphere.

  • Hydroxylamine Addition: Hydroxylamine hydrochloride (NH₂OH·HCl) and sodium hydroxide are added sequentially at 0–5°C to minimize side reactions.

  • Reaction Monitoring: The mixture is stirred for 12–24 hours at 25°C, with progress tracked via thin-layer chromatography (TLC).

  • Workup: Precipitation with ice-cold diethyl ether yields crude product, which is purified via recrystallization from ethanol/water mixtures.

This method achieves yields of 65–78%, with purity >95% confirmed by high-performance liquid chromatography (HPLC).

Key Derivatives and Modifications

Structural modifications of N'-hydroxypropanimidamide have led to derivatives with enhanced functionality:

DerivativeStructural FeatureApplication Reference
2-Ethoxy-N'-hydroxypropanimidamideEthoxy group at C2Organic synthesis intermediate
3,3'-(Ethane-1,2-diylbis(oxy))bis(N'-hydroxypropanimidamide)Dimeric ether-linked formCopper polishing compositions
N,N-Bis(3-amino-3-(hydroxyimino)propyl)acetamideAcetamide bridged dimerChelating agents

The ethoxy derivative (EVT-14251509) demonstrates particular utility in Michael addition reactions, achieving 89% yield in the synthesis of α,β-unsaturated ketones.

Industrial and Pharmacological Applications

Metal Surface Treatment

Patent US2009/0137191A1 details the use of N'-hydroxypropanimidamide derivatives in copper chemical-mechanical planarization (CMP) processes . At concentrations of 2–50 ppm in aqueous solutions, these compounds effectively solubilize copper oxides through the formation of stable Cu(II)-amidoxime complexes. A comparative study revealed:

Cleaning AgentCu Removal Rate (Å/min)Surface Roughness (nm)
N'-Hydroxypropanimidamide (50 ppm)220 ± 150.8 ± 0.2
Citric acid (1 wt%)180 ± 201.5 ± 0.3

The enhanced performance stems from the compound's dual functionality: the amidine group coordinates with metal surfaces while the hydroxylamine moiety acts as a mild reducing agent .

Future Research Directions

Catalytic Applications

Preliminary molecular modeling indicates that N'-hydroxypropanimidamide could serve as a ligand in transition metal catalysis. Density functional theory (DFT) calculations predict strong binding to Pd(II) centers (ΔG = -42.7 kJ/mol), suggesting utility in cross-coupling reactions.

Drug Delivery Systems

The compound's ability to form pH-sensitive Schiff bases with ketone-containing drugs warrants investigation. In silico ADMET predictions for a model prodrug (N'-hydroxypropanimidamide conjugated to doxorubicin) show:

  • 92% plasma protein binding

  • t₁/₂ = 6.3 hours (human liver microsomes)

  • Caco-2 permeability = 8.7 × 10⁻⁶ cm/s

These properties indicate potential for targeted cancer therapies requiring further in vivo validation.

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